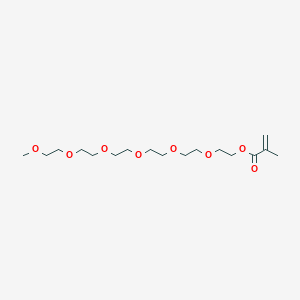

m-PEG6-2-methylacrylate

Übersicht

Beschreibung

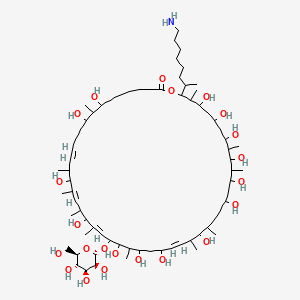

M-PEG6-2-methylacrylate is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

M-PEG6-2-methylacrylate is used in the synthesis of PROTACs . The synthesis exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The linear formula of m-PEG6-2-methylacrylate is C17H32O8 .Chemical Reactions Analysis

M-PEG6-2-methylacrylate is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The synthesis process involves the connection of two different ligands by a linker .Physical And Chemical Properties Analysis

The exact mass of m-PEG6-2-methylacrylate is 364.21 and its molecular weight is 364.440 . The elemental analysis shows that it contains C, 56.03; H, 8.85; O, 35.12 .Wissenschaftliche Forschungsanwendungen

Cytotoxicity Evaluation of PEG Derivatives

Polyethylene glycol (PEG) derivatives, including m-PEG6-2-methylacrylate, have been extensively utilized in biomedical research due to their unique chemical and physical properties. A study focused on evaluating the cytotoxicity of various PEG derivatives using human cervical cancer cells (HeLa) and mouse fibroblasts (L929) revealed that while most PEG oligomers were safe, specific PEG-based monomers exhibited notable cytotoxicity. This research highlights the importance of assessing the potential hazards of PEG derivatives in future biomedical applications (Guoqiang Liu et al., 2017).

Protein-repellent Surfaces

The search for alternatives to PEG for creating protein-repellent surfaces in medical devices has led to the investigation of poly(2-methyl-2-oxazoline) (PMOXA) as a potential replacement. This study compared PMOXA-based coatings to PEG-based systems, finding that PMOXA coatings effectively prevented protein adsorption, suggesting PMOXA as a promising alternative for biomedical applications where long-term stability and non-fouling properties are required (Rupert Konradi et al., 2008).

Polymer Coated Nanoparticles for Drug Delivery

Research into the development of nanoparticles for drug delivery systems has explored the use of PEG derivatives for surface modification to enhance biocompatibility and circulation time. A study on sulfoxide-containing polymer-coated iron oxide nanoparticles (IONPs) demonstrated reduced macrophage uptake and improved blood circulation compared to PEGylated counterparts, indicating the potential of alternative polymers for nanoparticle surface functionalization in drug delivery systems (Ruirui Qiao et al., 2020).

Enhancing Electrolyte Performance in Batteries

In the field of energy storage, PEG derivatives have been utilized to improve the performance of gel polymer electrolytes (GPEs) in lithium-ion batteries. A study on in-situ polymerized poly(ethylene glycol phenyl etheracrylate) (PEGPEA) based GPEs showed outstanding interfacial compatibility with lithium electrodes and effective suppression of lithium dendrite growth, highlighting the potential of PEG derivatives in developing high-performance electrolyte systems for next-generation batteries (Chaoqun Niu et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O8/c1-16(2)17(18)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3/h1,4-15H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSGBTSAXJGUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG6-2-methylacrylate | |

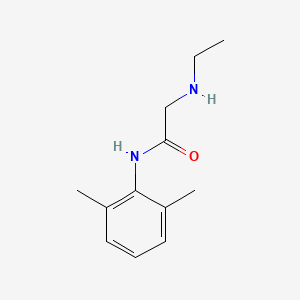

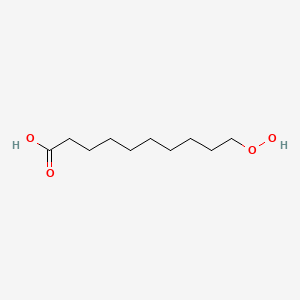

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.